Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of benzenesulfonyl chloride with a suitable amine under basic conditions (e.g., using pyridine) can yield the desired sulfonamide . The specific synthetic route for 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy-benzenesulfonamide would involve the appropriate selection of starting materials and reaction conditions to introduce the amino, diethylaminoethyl, and methoxy groups onto the benzene ring.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-amino-N-(4-methoxyphenyl)-: Similar structure but with a methoxyphenyl group instead of a diethylaminoethyl group.
Benzenesulfonamide, N-ethyl-4-methyl-: Contains an ethyl and methyl group instead of the diethylaminoethyl and methoxy groups.
4-(2-Aminoethyl)benzenesulfonamide: Lacks the methoxy and diethylaminoethyl groups.
Uniqueness
The uniqueness of benzenesulfonamide, 4-amino-N-[2-(diethylamino)ethyl]-2-methoxy- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl and methoxy groups can enhance its solubility, reactivity, and ability to interact with biological targets compared to other similar compounds .
Properties
CAS No. |
62564-04-9 |
---|---|
Molecular Formula |
C13H23N3O3S |
Molecular Weight |
301.41 g/mol |
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H23N3O3S/c1-4-16(5-2)9-8-15-20(17,18)13-7-6-11(14)10-12(13)19-3/h6-7,10,15H,4-5,8-9,14H2,1-3H3 |
InChI Key |
YEYAKNAPYNKNDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.